molecular formula C9H8F2O3 B13468706 Methyl 2,6-difluoro-4-(hydroxymethyl)benzoate

Methyl 2,6-difluoro-4-(hydroxymethyl)benzoate

Cat. No.: B13468706
M. Wt: 202.15 g/mol
InChI Key: JTDDOKPQZNXIDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2,6-difluoro-4-(hydroxymethyl)benzoate is an organic compound characterized by the presence of methyl, difluoro, and benzoate functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,6-difluoro-4-(hydroxymethyl)benzoate typically involves the esterification of 2,6-difluoro-4-(hydroxymethyl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,6-difluoro-4-(hydroxymethyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: 2,6-Difluoro-4-carboxybenzoic acid.

    Reduction: 2,6-Difluoro-4-(hydroxymethyl)benzyl alcohol.

    Substitution: 2,6-Difluoro-4-(methoxymethyl)benzoate.

Scientific Research Applications

Methyl 2,6-difluoro-4-(hydroxymethyl)benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules, particularly in the development of fluorinated compounds.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of Methyl 2,6-difluoro-4-(hydroxymethyl)benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets, leading to its biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Methyl 2,6-difluoro-4-(hydroxymethyl)benzoate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C9H8F2O3

Molecular Weight

202.15 g/mol

IUPAC Name

methyl 2,6-difluoro-4-(hydroxymethyl)benzoate

InChI

InChI=1S/C9H8F2O3/c1-14-9(13)8-6(10)2-5(4-12)3-7(8)11/h2-3,12H,4H2,1H3

InChI Key

JTDDOKPQZNXIDZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C=C1F)CO)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.